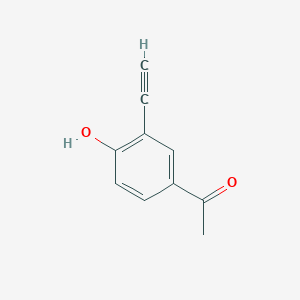

3'-Ethynyl-4'-hydroxyacetophenone

Description

3'-Ethynyl-4'-hydroxyacetophenone is a substituted acetophenone derivative characterized by a hydroxyl group at the para position and an ethynyl (C≡CH) group at the meta position relative to the acetyl group. The ethynyl group introduces sp-hybridized carbon atoms, imparting electron-withdrawing properties and linear geometry, which influence reactivity and intermolecular interactions .

Properties

Molecular Formula |

C10H8O2 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

1-(3-ethynyl-4-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C10H8O2/c1-3-8-6-9(7(2)11)4-5-10(8)12/h1,4-6,12H,2H3 |

InChI Key |

TXOFZRSJPRSICK-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=C(C=C1)O)C#C |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 3'-Ethynyl-4'-hydroxyacetophenone with key analogues, highlighting substituent-driven differences:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities |

|---|---|---|---|---|

| 3'-Ethynyl-4'-hydroxyacetophenone | Ethynyl (3'), Hydroxy (4') | C9H8O2 | 148.16 (calculated) | High reactivity due to ethynyl; potential for alkyne-specific reactions (e.g., click chemistry) |

| 3'-Chloro-4'-hydroxyacetophenone | Chloro (3'), Hydroxy (4') | C8H7ClO2 | 170.59 | Antioxidant, anticancer, and antimicrobial activities; chloro enhances lipophilicity |

| 4'-Hydroxy-2'-methylacetophenone | Methyl (2'), Hydroxy (4') | C9H10O2 | 150.18 | Unique substitution pattern enables distinct biological activities (e.g., enzyme inhibition) |

| 3'-Nitro-4'-chloro-2-hydroxyacetophenone | Nitro (3'), Chloro (4'), Hydroxy (2') | C8H6ClNO4 | 215.59 | Nitro group increases electrophilicity; used in explosives and dyes |

| 4'-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone | Trifluoromethyl (2'), Methoxy (3') | C15H11F3O2 | 280.24 | Fluorine atoms enhance metabolic stability; used in pharmaceuticals |

Physicochemical Properties

- Melting Point : Ethynyl's rigid structure may elevate melting points relative to methyl or methoxy analogues, though experimental data are lacking.

- Hydrogen Bonding: The para-hydroxy group enables hydrogen bonding, similar to other hydroxyacetophenones, facilitating crystal packing and biological target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.